molecular formula C15H16BrNO2S2 B8580737 4-Benzyl-3-methylthio-5-sulfamylbenzyl bromide CAS No. 62273-73-8

4-Benzyl-3-methylthio-5-sulfamylbenzyl bromide

Cat. No. B8580737
CAS RN: 62273-73-8
M. Wt: 386.3 g/mol
InChI Key: NJQXPRFWNOHJAL-UHFFFAOYSA-N
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Patent
US04247550

Procedure details

4-Benzyl-3-methylthio-5-sulfamylbenzyl alcohol (10 g; prepared as described in Example 1) is while stirring added in portions to acetic acid saturated with dry hydrogen bromide (50 ml), and the mixture is stirred for 24 hours. The resulting solution is diluted with water (100 ml) and cooled to precipitate crude 4-benzyl-3-methylthio-5-sulfamylbenzyl bromide. After recrystallization from methanol it is obtained with a melting point of 149°-150° C.
Name
4-Benzyl-3-methylthio-5-sulfamylbenzyl alcohol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:15]([S:16](=[O:19])(=[O:18])[NH2:17])=[CH:14][C:11]([CH2:12]O)=[CH:10][C:9]=1[S:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C.[BrH:26]>O>[CH2:1]([C:8]1[C:15]([S:16](=[O:19])(=[O:18])[NH2:17])=[CH:14][C:11]([CH2:12][Br:26])=[CH:10][C:9]=1[S:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
4-Benzyl-3-methylthio-5-sulfamylbenzyl alcohol
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(C=C(CO)C=C1S(N)(=O)=O)SC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crude 4-benzyl-3-methylthio-5-sulfamylbenzyl bromide
CUSTOM
Type
CUSTOM
Details
After recrystallization from methanol it
CUSTOM
Type
CUSTOM
Details
is obtained with a melting point of 149°-150° C.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1=C(C=C(CBr)C=C1S(N)(=O)=O)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.